molecular formula C19H15N3OS B3764791 N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B3764791
M. Wt: 333.4 g/mol
InChI Key: GOQOLFNNAVXLAR-UHFFFAOYSA-N
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Description

N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an imidazole ring fused with a thiazole ring, along with a benzyl and phenyl group, making it a versatile scaffold for drug development.

Properties

IUPAC Name

N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(20-11-14-7-3-1-4-8-14)17-13-24-19-21-16(12-22(17)19)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQOLFNNAVXLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux conditions in the presence of phosphorus oxychloride to form an intermediate. This intermediate is then subjected to cycloaddition reactions with α-bromo-4-substituted acetophenone compounds to yield the desired imidazo[2,1-b][1,3]thiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or phenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosine kinase enzymes, such as EGFR, by binding to the active site and preventing phosphorylation events essential for cancer cell proliferation . This inhibition disrupts signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets, such as EGFR. This unique structure contributes to its potential as a lead compound in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 2
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N-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

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